2-Iodo-5-phenylpyridine
Overview
Description
2-Iodo-5-phenylpyridine is an organic compound with the chemical formula C11H8IN. It appears as a white to pale yellow crystalline solid with a pungent odor. This compound is a significant intermediate in the synthesis of various organic compounds, particularly in the field of pyridine chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-phenylpyridine typically involves the iodination of 5-phenylpyridine. One common method is the reaction of 5-phenylpyridine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under reflux conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-phenylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of the iodine atom, it can participate in nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
2-Iodo-5-phenylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-5-phenylpyridine in various applications depends on its ability to participate in specific chemical reactions. For instance, in coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as an intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-phenylpyridine
- 2-Chloro-5-phenylpyridine
- 2-Fluoro-5-phenylpyridine
Comparison
Compared to its halogenated analogs, 2-Iodo-5-phenylpyridine is more reactive in substitution and coupling reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond. This makes it a more versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-iodo-5-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEKXUIQUYRHNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459195 | |
Record name | 2-IODO-5-PHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120281-56-3 | |
Record name | 2-IODO-5-PHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the main advantage of the presented synthesis method for 2-iodo-5-phenylpyridine?
A1: The paper describes a method for preparing this compound using a non-pressurized reaction, which increases safety and stability for mass production []. The process uses readily available starting materials and avoids corrosive reagents, aligning with green chemistry principles by reducing environmental hazards [].
Q2: What is the significance of the high yield and purity achieved in this synthesis?
A2: Achieving high yield and purity is crucial for any chemical synthesis, especially on an industrial scale. High yield minimizes waste and reduces the cost of production. High purity ensures that the desired product is obtained without significant contamination from byproducts, which could complicate further applications or require additional purification steps [].
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